

# An In-Depth Technical Guide to 6-tert-Butyl-3-formylpyridine

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## Compound of Interest

Compound Name: **6-tert-Butyl-3-formylpyridine**

Cat. No.: **B1312221**

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This guide provides a comprehensive technical overview of **6-tert-Butyl-3-formylpyridine**, a key heterocyclic building block in medicinal chemistry and materials science. We will delve into its core identifiers, synthesis protocols, safety considerations, and significant applications, offering insights grounded in established scientific principles and practices.

## Part 1: Core Identifiers and Physicochemical Properties

Precise identification is paramount in chemical research and development. **6-tert-Butyl-3-formylpyridine** is unambiguously defined by the following identifiers and properties.

## Nomenclature and Structural Data

Identifier	Value	Source
CAS Number	391900-69-9	<a href="#">[1]</a>
IUPAC Name	6-tert-butylpyridine-3-carbaldehyde	<a href="#">[1]</a>
Synonyms	6-(tert-Butyl)nicotinaldehyde, 6-tert-Butyl-pyridine-3-carbaldehyde	<a href="#">[1]</a>
Molecular Formula	C10H13NO	<a href="#">[1]</a>
Molecular Weight	163.22 g/mol	<a href="#">[1]</a>
Canonical SMILES	CC(C) (C)C1=NC=C(C=C1)C=O	<a href="#">[1]</a>
InChI Key	QOZRGMFRRRCQYGU- UHFFFAOYSA-N	<a href="#">[1]</a>

## Physicochemical Characteristics

Property	Value	Source
Appearance	Solid	
Boiling Point	181 °C	<a href="#">[2]</a>
Density	1.126 g/cm³ at 25 °C	<a href="#">[2]</a>
Melting Point	104-110 °C	
LogP (Octanol/Water Partition Coefficient)	~0.71 at 20.5 °C	<a href="#">[2]</a>

These fundamental data points are crucial for experimental design, reaction monitoring, and ensuring the correct material is utilized in any given application. The moderate lipophilicity, as indicated by the LogP value, suggests good solubility in a range of organic solvents.

## Part 2: Synthesis and Mechanistic Considerations

The synthesis of substituted pyridines is a cornerstone of heterocyclic chemistry. While multiple synthetic routes to **6-tert-butyl-3-formylpyridine** may exist, a common conceptual approach involves the introduction of the tert-butyl and formyl groups onto a pyridine scaffold. A generalized workflow is depicted below.



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Caption: A conceptual workflow for the synthesis of **6-tert-Butyl-3-formylpyridine**.

A plausible synthetic strategy could involve starting with a di-substituted pyridine, such as 2-chloro-5-iodopyridine.<sup>[3]</sup> The tert-butyl group can be introduced via a palladium-catalyzed cross-coupling reaction. The formyl group can then be formed through various methods, such as the oxidation of a corresponding alcohol or methyl group, or by formylation of the pyridine ring. The specific reagents and conditions would be chosen based on factors like yield, scalability, and functional group tolerance.

## Part 3: Applications in Drug Discovery and Development

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.<sup>[4]</sup> The unique electronic properties and hydrogen bonding capabilities of the pyridine nitrogen make it a valuable component in designing molecules that interact with biological targets.

**6-tert-Butyl-3-formylpyridine** serves as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The aldehyde functional group is particularly useful for a variety of chemical transformations, including reductive amination, Wittig reactions, and the formation of imines and oximes. These reactions allow for the facile

introduction of diverse chemical moieties, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.[5]

For instance, pyridine carboxamide derivatives have been identified as promising hits in phenotypic screens against *Mycobacterium tuberculosis*.[6] The aldehyde functionality of **6-tert-butyl-3-formylpyridine** could be readily converted to a carboxamide, providing a route to novel anti-tubercular agents. Furthermore, substituted pyridine derivatives have been investigated as inhibitors of various enzymes, highlighting the broad potential of this chemical class.[7]

## Part 4: Safety, Handling, and Storage

As with any chemical substance, proper safety precautions are essential when handling **6-tert-butyl-3-formylpyridine**.

### GHS Hazard Information

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), **6-tert-butyl-3-formylpyridine** is classified with the following hazards:

- H315: Causes skin irritation.[1]
- H319: Causes serious eye irritation.[1]
- H335: May cause respiratory irritation.[1]

The corresponding signal word is Warning.[1]

### Recommended Handling and Storage

- Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[2]
- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[8] In case of insufficient ventilation, a suitable respirator should be used. [9]

- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.<sup>[8]</sup> It is advisable to store under an inert atmosphere to maintain product quality.<sup>[8]</sup>
- Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.<sup>[8]</sup>

## Part 5: Experimental Protocols

While a specific, detailed synthesis protocol for **6-tert-butyl-3-formylpyridine** from a single public source is not readily available, a general procedure for a related transformation, such as the synthesis of a substituted pyridine, can provide valuable insights.

Conceptual Protocol: Palladium-Catalyzed Suzuki Coupling for Aryl-Aryl Bond Formation

This is a generalized protocol and should be adapted and optimized for the specific substrates and desired scale.

- Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide (1.0 eq), the boronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>, 1-5 mol%), and a suitable base (e.g., K<sub>2</sub>CO<sub>3</sub>, Na<sub>2</sub>CO<sub>3</sub>, or Cs<sub>2</sub>CO<sub>3</sub>, 2-3 eq).
- Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.
- Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).
- Workup: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
- Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na<sub>2</sub>SO<sub>4</sub> or MgSO<sub>4</sub>), filter, and concentrate under reduced pressure. The crude product can then be purified by a suitable method, such as flash column chromatography.

The successful execution of such a protocol requires careful attention to detail, particularly in ensuring anhydrous and anaerobic conditions, as palladium catalysts can be sensitive to air

and moisture.

## Conclusion

**6-tert-Butyl-3-formylpyridine** is a valuable and versatile building block in modern organic synthesis. Its well-defined chemical identity, coupled with the reactivity of its aldehyde functional group, makes it a key intermediate for the development of novel pharmaceuticals and functional materials. A thorough understanding of its properties, synthesis, and safe handling practices is essential for any researcher or scientist working with this compound.

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## References

- 1. 6-Tert-butylpyridine-3-carbaldehyde | C10H13NO | CID 11240665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Modular and practical synthesis of 6-substituted pyridin-3-yl C-nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for *Mycobacterium tuberculosis* - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel *Mycobacterium tuberculosis* pantothenate synthetase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. fishersci.com [fishersci.com]

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